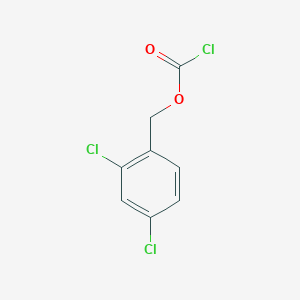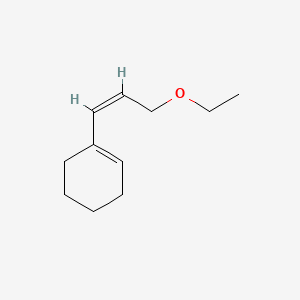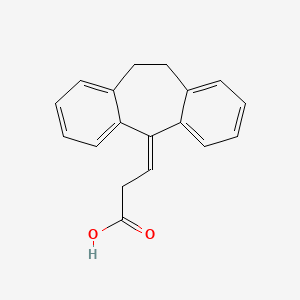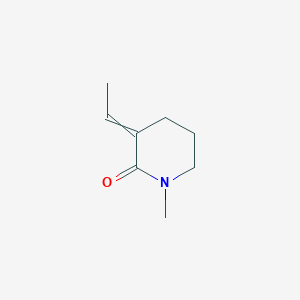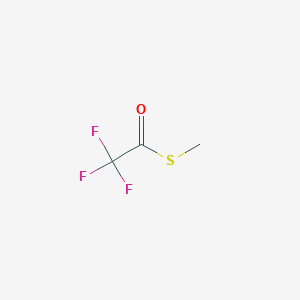![molecular formula C12H17NO2 B14668065 2-[4-(Propylamino)phenyl]propanoic acid CAS No. 39718-86-0](/img/structure/B14668065.png)
2-[4-(Propylamino)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Propylamino)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a propylamino group attached to the phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propylamino)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-nitropropylbenzene with propylamine, followed by reduction of the nitro group to an amine. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoic acid chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Propylamino)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylpropanoic acids.
Applications De Recherche Scientifique
2-[4-(Propylamino)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(Propylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The propylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropanoic acid structure.
Naproxen: Another NSAID with a similar core structure but different substituents.
Ketoprofen: A phenylpropanoic acid derivative used for its anti-inflammatory and analgesic properties.
Uniqueness
2-[4-(Propylamino)phenyl]propanoic acid is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This differentiates it from other phenylpropanoic acid derivatives and may offer unique advantages in specific applications.
Propriétés
Numéro CAS |
39718-86-0 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-[4-(propylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15) |
Clé InChI |
NJUAJYBNHIWKDB-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC=C(C=C1)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



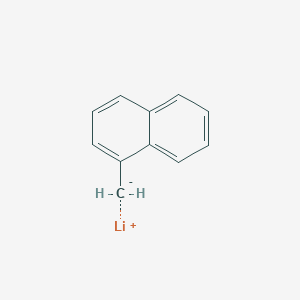


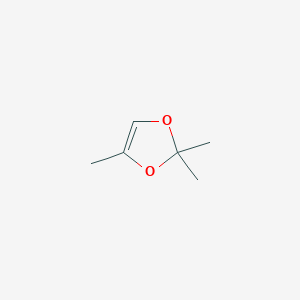

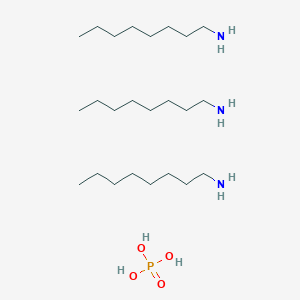
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
